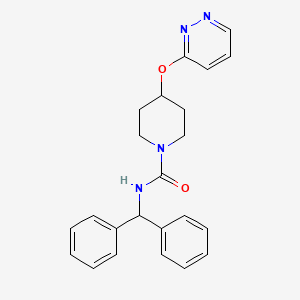

N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

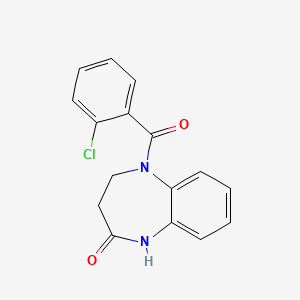

“N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide” is a chemical compound that contains several functional groups, including a benzhydryl group, a pyridazin group, a piperidine group, and a carboxamide group. These groups are common in many pharmaceutical compounds, suggesting potential applications in drug development .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The benzhydryl group is a bulky, hydrophobic group, while the pyridazin and piperidine groups are heterocyclic rings that can participate in various interactions . The carboxamide group can form hydrogen bonds, which could be important for its interaction with biological targets .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzhydryl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The piperidine ring could undergo reactions at the nitrogen atom, such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

N-Benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and its derivatives are significant in the synthesis and evaluation of heterocyclic carboxamides, which have been studied as potential antipsychotic agents. These compounds were evaluated for their affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, showing promising activities in vivo for antagonizing certain responses induced by apomorphine in mice, suggesting their potential use in treating psychotic disorders (Norman et al., 1996).

Role in Protein Transferase Inhibition

In the context of farnesyl protein transferase inhibition, derivatives of N-Benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide have been synthesized to explore the structure-activity relationship (SAR) of this series of inhibitors. These derivatives exhibited improved pharmacokinetics and potent FPT inhibition in vitro, showing their potential as anticancer agents (Mallams et al., 1998).

Utility in Synthesizing Polycyclic and Heterocyclic Compounds

N-Benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is useful in the synthesis of various polycyclic and heterocyclic compounds. For example, its use in the synthesis of polycyclic imidazolidinones through redox-annulations with cyclic secondary amines has been demonstrated. This method offers an efficient way to create structurally diverse compounds, potentially useful in drug discovery and development (Zhu et al., 2017).

Development of Antimicrobial Agents

Research has also focused on the design and synthesis of novel compounds based on the structure of N-Benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide for antimicrobial applications. These efforts aim to develop new therapeutic agents against drug-sensitive and drug-resistant strains of various pathogens, showcasing the compound's potential in addressing global health challenges (Lv et al., 2017).

Application in Antitubercular Therapy

Derivatives of N-Benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide have been investigated for their potential as anti-tubercular agents. These studies contribute to the ongoing efforts to discover more effective treatments for tuberculosis, particularly in the context of drug resistance (Srinivasarao et al., 2020).

Mechanism of Action

Target of Action

The primary targets of N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide are currently unknown. This compound belongs to the class of pyridazine derivatives , which have been shown to exhibit a wide range of pharmacological activities . .

Mode of Action

Pyridazine derivatives have been shown to interact with a variety of biological targets and physiological effects

Biochemical Pathways

Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects . .

Result of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it.

Future Directions

properties

IUPAC Name |

N-benzhydryl-4-pyridazin-3-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-23(27-16-13-20(14-17-27)29-21-12-7-15-24-26-21)25-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15,20,22H,13-14,16-17H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTDXGLPJYAACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-formylphenoxy)phenyl]acetamide](/img/structure/B2941874.png)

![N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2941875.png)

![1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2941877.png)

![5-[2-(2-Fluorophenyl)-3-oxopiperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2941880.png)

![3-chloro-N-[6-(3,5-dimethylphenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]benzenecarboxamide](/img/structure/B2941882.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2941884.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)

![[2-(Azepan-1-ylcarbonyl)-1-benzofuran-3-yl]amine](/img/structure/B2941893.png)

![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)